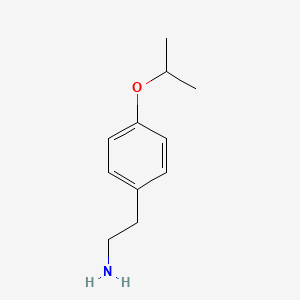

2-(4-Isopropoxyphenyl)ethanamine

Description

Contextual Significance of Phenethylamine (B48288) Derivatives in Chemical Synthesis

Phenethylamine and its derivatives are a class of organic compounds that feature a phenethylamine "backbone." This core structure can be modified by replacing one or more hydrogen atoms with various substituents, leading to a vast array of compounds with diverse chemical properties. smolecule.com The phenethylamine scaffold is a crucial motif in medicinal chemistry, with thousands of reported derivatives showing a wide range of biological activities. masterorganicchemistry.com Many natural products and synthetic compounds used in pharmaceutical development contain this structural element. nih.gov The ability to readily modify the aromatic ring and the ethylamine (B1201723) side chain makes these compounds valuable as building blocks in the synthesis of more complex molecules. smolecule.comwikipedia.org

Structural Classification and Nomenclature within Ethanamine Chemistry

The systematic naming of amines, such as 2-(4-Isopropoxyphenyl)ethanamine, follows the IUPAC nomenclature rules. In this system, the longest carbon chain containing the amino group is identified, and the '-e' of the corresponding alkane is replaced with '-amine'. sigmaaldrich.com Thus, for a two-carbon chain with an amino group, the base name is "ethanamine." researchgate.netsigmaaldrich.com The position of the amino group and any substituents on the carbon chain or the nitrogen atom are indicated by numbers and prefixes. Aromatic amines are those where the nitrogen atom is bonded to at least one aromatic ring. sigmaaldrich.com

Substituted phenethylamines are classified based on the location of the substituents on the phenyl ring, the ethyl sidechain, or the amino group. chemscene.com 2-(4-Isopropoxyphenyl)ethanamine is a primary amine, as the amino group is attached to only one alkyl group. chemicalbook.com Its structure consists of an ethanamine moiety attached to a phenyl ring, which is substituted at the para (4-position) with an isopropoxy group.

Overview of Research Trajectories for Aromatic Ethanamines

Research into aromatic amines, a multi-billion dollar market, is currently focused on several key areas. scbt.com There is a significant drive towards the development of more sustainable and efficient synthesis methods, including the use of novel catalytic processes to reduce energy consumption and waste. cymitquimica.com In the realm of medicinal chemistry, there is ongoing exploration of new bioactive molecules derived from aromatic ethanamines for various therapeutic targets. organic-chemistry.org Furthermore, the creation of highly specific and tailored aromatic amines for niche applications is a growing area of innovation. scbt.com The development of bio-based alternatives to conventionally synthesized aromatic amines is also gaining traction, reflecting a broader trend towards greener chemistry. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHKLHKLRYLHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481243 | |

| Record name | 2-(4-isopropoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88655-02-1 | |

| Record name | 2-(4-isopropoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Manufacturing Processes

The synthesis of 2-(4-Isopropoxyphenyl)ethanamine can be achieved through various established methods in organic chemistry, with reductive amination being a prominent and versatile route. sigmaaldrich.com

One common approach involves the reductive amination of 4-isopropoxyphenylacetaldehyde. In this two-step, one-pot reaction, the aldehyde is first reacted with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. masterorganicchemistry.comsigmaaldrich.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comsigmaaldrich.com The use of a catalyst, such as a titanium(IV) alkoxide, can facilitate the reaction. docbrown.info

General Reaction Scheme for Reductive Amination:

Step 1: Imine Formation 4-isopropoxyphenylacetaldehyde + NH₃ ⇌ 1-(4-isopropoxyphenyl)ethan-1-imine + H₂O

Step 2: Reduction 1-(4-isopropoxyphenyl)ethan-1-imine + [Reducing Agent] → 2-(4-Isopropoxyphenyl)ethanamine

Another potential synthetic pathway is the reduction of 4-isopropoxyphenylacetonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Challenges in the large-scale manufacturing of such compounds often revolve around process optimization to maximize yield, ensure high purity, and maintain cost-effectiveness. The selection of reagents and catalysts that are both efficient and environmentally benign is also a key consideration in modern chemical manufacturing.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 2-(4-Isopropoxyphenyl)ethanamine are crucial for its handling, storage, and application in research.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | organic-chemistry.org |

| Molecular Weight | 179.26 g/mol | organic-chemistry.org |

| Physical Form | The hydrochloride salt is a solid. researchgate.netchemscene.com | |

| IUPAC Name | 2-(4-isopropoxyphenyl)ethanamine | chemscene.com |

| CAS Number | 88655-02-1 | organic-chemistry.org |

Table 1: Physicochemical Properties of 2-(4-Isopropoxyphenyl)ethanamine

Analytical characterization is essential to confirm the identity and purity of the compound. Common techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the protons of the ethylamine (B1201723) chain, and the protons of the isopropoxy group. The splitting patterns of these signals would provide information about the connectivity of the atoms. For instance, the methyl groups of the isopropoxy group would likely appear as a doublet, while the methine proton would be a septet. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. For a primary amine, N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl groups would also be present, along with C-O stretching from the ether linkage. nist.gov

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. organic-chemistry.org

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to separate it from any impurities or byproducts from the synthesis.

Applications in Chemical Research

Classical Synthetic Routes

Reduction of Phenylacetonitriles to Phenethylamines

A prominent pathway to synthesize 2-(4-isopropoxyphenyl)ethanamine involves the reduction of 4-isopropoxyphenylacetonitrile. This transformation of a nitrile group to a primary amine is a fundamental reaction in organic synthesis.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion from LiAlH4 on the electrophilic carbon of the nitrile group. numberanalytics.com This is followed by successive hydride transfers and subsequent hydrolysis to yield the final amine. numberanalytics.comlumenlearning.com This method is highly effective for a wide range of nitriles, including those with aromatic substituents. numberanalytics.comslideshare.net The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH4 with protic solvents. numberanalytics.comyoutube.com While powerful, the use of LiAlH4 on an industrial scale can present hazards. google.com

A general representation of this reduction is the conversion of 3,4,5-trimethylphenylacetamide to 3,4,5-trimethyl-phenethylamine using LiAlH4 in ether, followed by hydrolysis. erowid.org

Table 1: LiAlH4 Reduction of Nitriles and Amides

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| 3,4,5-trimethylphenylacetamide | Lithium aluminum hydride | Ether | 3,4,5-trimethyl-phenethylamine | erowid.org |

| Nitrile precursors | Lithium aluminum hydride | - | Alkaloids (e.g., morphine, codeine) | numberanalytics.com |

| Guaiacol and Bromo-acetonitrile derived intermediate | Lithium aluminum hydride | Ethyl ether | 2-(2-Methoxy phenoxy) ethylamine (B1201723) | google.com |

Catalytic hydrogenation offers an alternative, often milder, approach to the reduction of nitriles. This method employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. youtube.com The reaction proceeds through the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. youtube.com The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, palladium on silica (B1680970) (Pd/SiO2) has been studied for the hydrogenation of related acetophenones. researchgate.net Catalytic hydrogenation is a widely used industrial process due to its scalability and the often-milder reaction conditions compared to metal hydride reductions. nih.gov

Reductive Amination of Corresponding Aromatic Aldehydes or Ketones

Reductive amination is a versatile method for forming amines from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comcommonorganicchemistry.com

In direct reductive amination, the carbonyl compound, amine source, and a reducing agent are combined in a single reaction vessel. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; it must be selective enough to reduce the iminium ion intermediate in preference to the starting carbonyl compound. masterorganicchemistry.com For example, NaBH4 can be used in the presence of NaH2PO4·H2O in THF under reflux conditions. orientjchem.org Various catalytic systems, such as those employing iridium complexes or amorphous cobalt particles, have also been developed to facilitate direct reductive amination under milder conditions. organic-chemistry.org

Table 2: Reagents for Direct Reductive Amination

| Reducing Agent | Typical Solvents | Key Features | Reference |

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, dioxane | Sensitive to water, not compatible with methanol (B129727). | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not sensitive to water; Lewis acids can improve yields. | commonorganicchemistry.com |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Added after imine formation to avoid reducing the carbonyl. | commonorganicchemistry.com |

| NaBH4/NaH2PO4·H2O | THF | Efficient for a variety of aldehydes and anilines. | orientjchem.org |

An alternative two-step approach involves the initial formation and isolation of an oxime or imine intermediate, followed by its reduction. nsf.govorganic-chemistry.org Oximes can be synthesized by the condensation of an aldehyde or ketone with hydroxylamine. nsf.gov These oxime intermediates can then be reduced to the corresponding primary amines using various reducing agents, including catalytic hydrogenation. nsf.govyoutube.com The formation of oximes from ketones can be achieved using reagents like hydroxylamine, and their subsequent reduction provides a pathway to the desired amine. organic-chemistry.orgclockss.org This stepwise process allows for greater control over the reaction and can be advantageous when the direct reductive amination proves challenging.

Alkylation Approaches to the Phenethylamine Scaffold

A prominent, albeit indirect, method for achieving the desired ethylamine substitution on the isopropoxybenzene (B1215980) ring is through an initial Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction serves to introduce a two-carbon acyl group onto the aromatic nucleus, which is subsequently transformed into the final ethylamine moiety.

A practical and well-established route commences with the Friedel-Crafts acylation of isopropoxybenzene using chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice. The isopropoxy group, being an ortho-, para-directing activator, guides the acylation predominantly to the para position, a preference further enhanced by steric hindrance at the ortho positions. The resulting product is the key intermediate, 2-chloro-1-(4-isopropoxyphenyl)ethan-1-one. bldpharm.comsigmaaldrich.com

This α-chloroketone is a versatile precursor for the subsequent introduction of the amine group. One common pathway involves the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride, followed by amination where the chlorine atom is displaced by ammonia. Alternatively, the carbonyl group can be reduced to a methylene (B1212753) group via methods such as the Wolff-Kishner or Clemmensen reductions, followed by amination. researchgate.net

A plausible synthetic sequence is detailed in the table below.

Table 1: Illustrative Friedel-Crafts Acylation Route

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | Isopropoxybenzene, Chloroacetyl chloride | AlCl₃, in an inert solvent (e.g., carbon disulfide, nitrobenzene), typically at temperatures ranging from 0 °C to ambient room temperature. | 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one |

| 2 | 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one | i. Sodium borohydride (NaBH₄) in methanol (MeOH) for reduction of the ketone. ii. Ammonia (NH₃) under heat for the amination step. | 2-(4-Isopropoxyphenyl)ethanamine |

An alternative strategy for the synthesis of 2-(4-isopropoxyphenyl)ethanamine involves the formation of the amine group via nucleophilic substitution on a suitable precursor. A key starting material for this approach is 4-isopropoxyphenylacetone.

The Leuckart-Wallach reaction stands as a classic and robust method for the reductive amination of ketones to their corresponding amines. wikipedia.org In this one-pot reaction, 4-isopropoxyphenylacetone is heated in the presence of ammonium (B1175870) formate (B1220265) or formamide, which concurrently act as the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net The reaction mechanism proceeds through the in situ formation of an imine intermediate, which is subsequently reduced. This process traditionally requires elevated temperatures, often in the range of 120–185 °C. wikipedia.orgorgsyn.org The immediate product of this reaction is the N-formylated amine, which is then subjected to acidic or basic hydrolysis to liberate the desired primary amine, 2-(4-isopropoxyphenyl)ethanamine. orgsyn.org

Table 2: Representative Conditions for the Leuckart-Wallach Reaction

| Starting Material | Reagents | Temperature (°C) | Reaction Duration | Product (after hydrolysis) |

| Phenyl-2-propanone | Ammonium formate | 180–185 | 3–5 hours | Amphetamine |

| 4-Isopropoxyphenylacetone | Ammonium formate, Formic acid | ~160–185 | Several hours | 2-(4-Isopropoxyphenyl)ethanamine |

Modern iterations of the Leuckart-Wallach reaction have successfully employed microwave irradiation to significantly accelerate the reaction rate, reducing reaction times from hours to mere minutes. researchgate.netmdpi.comgoogle.comgoogleapis.com

Furthermore, catalytic reductive amination offers a more direct route. The use of nickel catalysts, such as Raney nickel, in the presence of ammonia and hydrogen gas, can efficiently convert 4-isopropoxyphenylacetone directly to 2-(4-isopropoxyphenyl)ethanamine. nih.govgoogle.com

Stereoselective Synthesis of Chiral 2-(4-Isopropoxyphenyl)ethanamine Isomers

The presence of a stereocenter at the carbon atom adjacent to the phenyl ring means that 2-(4-isopropoxyphenyl)ethanamine exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms is of significant interest.

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. A potential strategy for 2-(4-isopropoxyphenyl)ethanamine involves the asymmetric reduction of a prochiral ketone precursor, such as 4-isopropoxyphenylacetophenone, using a chiral catalyst. youtube.com For instance, chiral oxazaborolidine catalysts have been effectively used for the enantioselective reduction of similar ketones. The resulting chiral alcohol can then be converted to the desired amine.

Biocatalysis presents a highly selective method for asymmetric synthesis. Transaminase enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone with high enantioselectivity, potentially converting 4-isopropoxyphenylacetone directly into a single enantiomer of the target amine.

Resolution Techniques for Enantiomer Separation

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers.

Enzymatic Kinetic Resolution: This method leverages the stereoselectivity of enzymes, which react at different rates with the two enantiomers of a racemic mixture. Lipases are a class of enzymes widely used for the kinetic resolution of racemic amines. researchgate.netnih.govwikipedia.orgnih.gov In a typical procedure, a lipase (B570770) is used to selectively acylate one enantiomer of racemic 2-(4-isopropoxyphenyl)ethanamine, allowing for the subsequent separation of the acylated enantiomer from the unreacted enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of Amines

| Enzyme | Racemic Substrate | Acylating Agent | Solvent | Outcome |

| Candida antarctica Lipase B | Racemic amines | Ethyl acetate (B1210297) | Toluene | Produces the (R)-N-acetamide with high enantiomeric excess. |

| Lipase from Pseudomonas fluorescens | Racemic aryloxy-propan-2-yl acetates | (Hydrolysis) | Phosphate (B84403) buffer/acetonitrile (B52724) | Yields enantiomerically enriched alcohols and the remaining acetate. |

Chiral Chromatography: High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful tool for both the analysis and preparative separation of enantiomers. nih.govyakhak.orgmdpi.comnih.govsigmaaldrich.com The enantiomers of 2-(4-isopropoxyphenyl)ethanamine can be resolved on a CSP, as the differential interactions between each enantiomer and the chiral phase lead to distinct retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in the separation of a wide range of chiral amines.

Green Chemistry Approaches in 2-(4-Isopropoxyphenyl)ethanamine Synthesis

The principles of green chemistry encourage the design of chemical processes that minimize environmental impact.

Biocatalysis is a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. sci-hub.seresearchgate.netnih.govmdpi.comnih.gov The use of enzymes like transaminases and lipases reduces the reliance on harsh reagents and organic solvents.

Microwave-assisted synthesis is another green technology that can lead to shorter reaction times, improved yields, and can often be performed under solvent-free conditions. researchgate.netmdpi.com The application of microwave heating to the Leuckart-Wallach reaction is a prime example of how this technology can enhance the efficiency of traditional synthetic methods. mdpi.comgoogle.comgoogleapis.com

Solvent-Free Reactions

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits by reducing waste and potential pollution. researchgate.net While specific solvent-free syntheses for 2-(4-isopropoxyphenyl)ethanamine are not extensively detailed in dedicated literature, the principles can be applied from established methodologies for similar amine compounds, such as propargylamines. nih.gov

Typically, a solvent-free approach for a phenethylamine derivative might involve the direct reaction of starting materials in the absence of a diluent, often facilitated by heat or mechanical grinding (mechanochemistry). For instance, a possible route could be the reductive amination of 4-isopropoxyphenylacetaldehyde. In a solvent-free scenario, this could be attempted by mixing the aldehyde with an ammonia source and a solid reducing agent, potentially with a solid-supported catalyst.

The advantages of such an approach include:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, which are major contributors to chemical waste streams.

Increased Reaction Rates: Higher concentration of reactants can lead to faster reaction times. researchgate.net

Simplified Processes: Work-up and product purification can be simpler without the need to remove large volumes of solvent.

Catalysis is crucial in these reactions. Solid-supported catalysts, such as metals on silica or alumina, are often employed. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which further enhances the economic and environmental viability of the process.

Biocatalytic Transformations for Amine Formation

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity and efficiency under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral amines like 2-(4-isopropoxyphenyl)ethanamine (if a specific enantiomer is desired) or for the simple formation of the amine group, enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs) are the catalysts of choice.

A potential biocatalytic route to 2-(4-isopropoxyphenyl)ethanamine would start from the corresponding ketone, 4-isopropoxyphenylacetone. A transaminase could then catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone, producing the target amine. This process is highly attractive because it can be highly stereoselective, yielding a single enantiomer of the product, which is often a critical requirement in the pharmaceutical industry.

Key features of biocatalytic amine formation include:

High Selectivity: Enzymes exhibit chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts.

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for protecting groups.

Sustainability: Enzymes are biodegradable catalysts derived from renewable resources.

Atom Economy Considerations in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste. jocpr.com The theoretical atom economy is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

To illustrate this for 2-(4-isopropoxyphenyl)ethanamine, let's consider a common synthetic pathway: the reduction of 4-isopropoxyphenylacetonitrile. In this reaction, the nitrile is reduced using a reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup.

The balanced chemical equation is: 4 C₁₀H₁₁NO + LiAlH₄ + 4 H₂O → 4 C₁₁H₁₇NO + LiOH + Al(OH)₃

However, for the calculation of atom economy, we consider the atoms incorporated from the primary reactants that form the product's backbone and the reagents required for the transformation. A simplified view for the reduction of the nitrile (C₁₀H₁₁NO) to the amine (C₁₁H₁₇NO) involves the addition of four hydrogen atoms. A source like catalytic hydrogenation (H₂) would be much more atom-economical than a stoichiometric reducing agent like LiAlH₄ that generates significant inorganic waste.

Let's compare two hypothetical routes:

Addition Reaction (Ideal): Hydrogenation of 4-isopropoxyphenylacetonitrile. C₁₀H₁₁NO + 2 H₂ → C₁₁H₁₇NO

Substitution/Elimination-type reactions often have lower atom economies.

Table 1: Atom Economy Calculation for the Ideal Hydrogenation of 4-Isopropoxyphenylacetonitrile

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Isopropoxyphenylacetonitrile | C₁₀H₁₁NO | 177.22 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Total Reactants | 181.26 | ||

| 2-(4-Isopropoxyphenyl)ethanamine | C₁₁H₁₇NO | 179.26 | Product |

Atom Economy = (179.26 / (177.22 + 4.04)) * 100 = 98.9%

This high percentage indicates that nearly all the atoms from the reactants are incorporated into the final product, making it a highly efficient and desirable pathway from a green chemistry perspective. primescholars.com Choosing a synthetic route with a high atom economy is crucial for sustainable chemical manufacturing. nih.gov

Industrial Scale-Up and Process Optimization in Synthesis

Transitioning a synthetic route from a laboratory bench (milligram to gram scale) to industrial production (kilogram to ton scale) presents significant challenges. enamine.net Process optimization is essential to ensure the synthesis is safe, cost-effective, consistent, and environmentally responsible at a large scale. alliedacademies.org

For the synthesis of 2-(4-isopropoxyphenyl)ethanamine, key considerations for scale-up and optimization include:

Reaction Parameter Tuning: Small changes in temperature, pressure, reaction time, or mixing speed can have a dramatic impact on yield and purity at an industrial scale. Design of Experiments (DoE) is often used to systematically identify the optimal conditions. alliedacademies.org

Catalyst Selection and Loading: The choice of catalyst is critical. For a hydrogenation reaction, an industrial process would favor a robust, recyclable catalyst like palladium on carbon (Pd/C) or Raney nickel. Optimizing the catalyst loading is a balance between ensuring a fast reaction rate and minimizing cost.

Thermal Management: Exothermic reactions, such as hydrogenations, can generate significant heat. Effective heat removal is crucial on a large scale to prevent thermal runaways, which can lead to dangerous pressure build-ups and side reactions. This requires specialized reactors with efficient cooling systems.

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. This may involve optimizing crystallization conditions to achieve the desired purity and physical form or developing robust extraction and distillation procedures.

Safety and Environmental Compliance: A thorough risk assessment is required to handle large quantities of potentially flammable solvents (if used), high-pressure gases (like hydrogen), and reactive chemicals. The process must comply with all environmental regulations regarding waste disposal and emissions.

Table 2: Key Parameters for Industrial Process Optimization

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

| Reaction Vessel | Glass flask | Jacketed steel or glass-lined reactor |

| Mixing | Magnetic stir bar | Impeller/agitator with optimized geometry |

| Heat Transfer | Heating mantle/oil bath | Internal coils or external jacket with thermal fluid |

| Reagent Addition | Manual (all at once) | Controlled pumping over time |

| Process Control | Manual monitoring | Automated sensors and feedback loops |

| Safety | Fume hood, personal protective equipment | Multiple layers of safety protocols, rupture disks, emergency vents |

Ultimately, successful industrial synthesis of 2-(4-isopropoxyphenyl)ethanamine requires a multidisciplinary approach, combining expertise in chemistry, chemical engineering, and data analysis to create a robust and economically viable manufacturing process. alliedacademies.org

Reactions Involving the Primary Amine Moiety

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the most reactive site in the molecule for a wide array of chemical transformations.

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. libretexts.orgchemguide.co.uk This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). chemguide.co.uk For instance, the reaction of 2-(4-isopropoxyphenyl)ethanamine with an acyl chloride like ethanoyl chloride proceeds vigorously to yield the corresponding N-alkylethanamide. chemguide.co.uk

Table 1: Example of an Acylation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-(4-Isopropoxyphenyl)ethanamine | Acetyl chloride | N-(2-(4-isopropoxyphenyl)ethyl)acetamide |

| 2-(4-Isopropoxyphenyl)ethanamine | Acetic anhydride | N-(2-(4-isopropoxyphenyl)ethyl)acetamide |

The primary amine of 2-(4-isopropoxyphenyl)ethanamine can be alkylated by reaction with alkyl halides through nucleophilic substitution (SN2) reactions. youtube.com However, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide. libretexts.orgchemguide.co.uk This subsequent reaction produces a tertiary amine, which can be further alkylated to form a quaternary ammonium salt. chemguide.co.uk Consequently, reacting a primary amine with an alkyl halide typically yields a mixture of secondary, tertiary, and quaternary ammonium products, unless a large excess of the initial amine is used. libretexts.org

Table 2: Potential Products of an Alkylation Reaction

| Reactant | Reagent | Potential Products |

|---|---|---|

| 2-(4-Isopropoxyphenyl)ethanamine | Methyl iodide | N-methyl-2-(4-isopropoxyphenyl)ethanamine (Secondary Amine) |

| 2-(4-Isopropoxyphenyl)ethanamine | Methyl iodide | N,N-dimethyl-2-(4-isopropoxyphenyl)ethanamine (Tertiary Amine) |

| 2-(4-Isopropoxyphenyl)ethanamine | Methyl iodide | 2-(4-isopropoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide (Quaternary Ammonium Salt) |

Primary amines undergo nucleophilic addition with aldehydes and ketones to form an unstable tetrahedral intermediate known as a carbinolamine. libretexts.org This reaction is typically catalyzed by acid. The rate of these condensation reactions is pH-dependent; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the carbonyl and facilitate the reaction. libretexts.org

The carbinolamine intermediate formed from the reaction of 2-(4-isopropoxyphenyl)ethanamine with an aldehyde or ketone readily eliminates a molecule of water to form an imine, also known as a Schiff base. libretexts.org Imines are characterized by a carbon-nitrogen double bond (C=N). libretexts.orgnih.gov The formation of imines is a reversible process, and they can be hydrolyzed back to the parent amine and carbonyl compound with aqueous acid. libretexts.org

These Schiff bases are valuable synthetic intermediates. The imine double bond can be selectively reduced using reducing agents like sodium borohydride to yield a stable secondary amine. This two-step process of imine formation followed by reduction is a common and effective method for the controlled synthesis of secondary amines.

Table 3: Example of Schiff Base Formation and Subsequent Reduction

| Step | Reactants | Product |

|---|---|---|

| 1. Condensation | 2-(4-Isopropoxyphenyl)ethanamine + Benzaldehyde | N-benzylidene-2-(4-isopropoxyphenyl)ethanamine (Schiff Base) |

| 2. Reduction | N-benzylidene-2-(4-isopropoxyphenyl)ethanamine + Sodium borohydride | N-benzyl-2-(4-isopropoxyphenyl)ethanamine (Secondary Amine) |

The primary amine of 2-(4-isopropoxyphenyl)ethanamine can serve as a key nucleophile in cyclization reactions to construct various heterocyclic rings, which are important scaffolds in medicinal chemistry. sciforum.netclockss.org These reactions typically involve reacting the amine with a molecule containing at least two electrophilic centers. For example, primary amines can react with reagents like ethenetricarboxylic acid diesters in the presence of coupling agents to form N,O-containing heterocyclic compounds such as morpholine (B109124) derivatives. psu.edu The reaction proceeds via a Michael addition of the amine followed by an intramolecular cyclization. psu.edunih.gov Other complex heterocyclic systems, such as pyrazol-5-yl-1H-imidazoles, can be synthesized in multi-component reactions where a primary amine is a crucial building block. clockss.org

Reactions Involving the Isopropoxyphenyl Moiety

The isopropoxyphenyl group consists of a stable isopropyl ether linkage and a benzene (B151609) ring. This moiety is generally much less reactive than the primary amine group. Under the typical conditions used for acylation, alkylation, and condensation at the amine site, the isopropoxyphenyl group remains unchanged.

Reactions targeting the aromatic ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), would require more forceful conditions. Under such conditions, the primary amine group would also react, likely leading to a complex mixture of products unless the amine is first protected. No specific studies detailing reactions exclusively at the isopropoxyphenyl moiety of this compound were prominently found.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-(4-isopropoxyphenyl)ethanamine is activated towards electrophilic aromatic substitution (EAS) by the electron-donating isopropoxy group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the existing substituent at the para position means that substitution will predominantly occur at the positions ortho to the isopropoxy group. Common EAS reactions include halogenation and nitration. lumenlearning.com

It is important to note that the primary amine group can be protonated under the acidic conditions often used in EAS reactions, forming an ammonium salt. This would convert the activating aminoethyl group into a deactivating, meta-directing group. libretexts.org To circumvent this, the amine is often protected, for example as an amide, before carrying out the substitution. libretexts.org This strategy also sterically hinders the ortho positions, potentially favoring substitution at the other available ortho position. libretexts.org

Halogenation:

The introduction of a halogen atom onto the aromatic ring can be achieved using standard halogenation conditions. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a strong electrophile that is attacked by the electron-rich benzene ring. youtube.com A subsequent deprotonation step restores aromaticity. youtube.com Similarly, chlorination can be achieved with chlorine (Cl₂) and a catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com

| Reaction | Reagents | Catalyst | Typical Product |

| Bromination | Br₂ | FeBr₃ | 2-Bromo-4-isopropoxyphenethylamine |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | 2-Chloro-4-isopropoxyphenethylamine |

| Iodination | I₂ | HNO₃ or H₂O₂/H₂SO₄ | 2-Iodo-4-isopropoxyphenethylamine |

Nitration:

Nitration of the aromatic ring is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com The benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com A weak base, such as water, then removes a proton to restore the aromatic system, yielding the nitro-substituted product. youtube.comyoutube.com Given the directing effect of the isopropoxy group, the primary product would be 2-(4-isopropoxy-3-nitrophenyl)ethanamine, assuming the amine is appropriately protected.

Modifications of the Isopropoxy Group

The isopropoxy group, while generally stable, can be modified under certain conditions. One potential transformation is ether cleavage. This typically requires harsh conditions, such as treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the isopropyl group (an Sₙ2 reaction) or the protonated oxygen acting as a leaving group from the phenyl ring. This would result in the formation of 4-(2-aminoethyl)phenol and isopropyl halide.

Cross-Coupling Reactions and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize derivatives of 2-(4-isopropoxyphenyl)ethanamine. nrochemistry.comnih.gov These reactions typically involve an organic halide or triflate and a coupling partner, catalyzed by a palladium complex. nrochemistry.comnih.gov

For instance, if the aromatic ring of 2-(4-isopropoxyphenyl)ethanamine has been halogenated as described in section 3.2.1, the resulting aryl halide can undergo various cross-coupling reactions.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the halogen.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl halide and an amine. nih.govnih.gov This would allow for the introduction of a secondary or tertiary amine group onto the aromatic ring. A variety of palladium catalysts with specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, have been developed to facilitate these transformations with high efficiency and broad substrate scope. rsc.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.com This is a reliable method for introducing alkynyl groups onto the aromatic ring.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Functional Group |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | -R (alkyl, aryl, etc.) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | -NR₂ |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | -C≡C-R |

These cross-coupling reactions significantly expand the synthetic utility of 2-(4-isopropoxyphenyl)ethanamine, enabling the creation of a diverse library of analogues with modified properties.

Reaction Mechanism Elucidation for Key Transformations

Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves a two-step process:

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile. For example, in nitration, sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion (NO₂⁺). youtube.com In halogenation, a Lewis acid like FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species. youtube.com

Nucleophilic Attack and Rearomatization: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex. lumenlearning.comyoutube.com This step temporarily disrupts the aromaticity of the ring and is the rate-determining step. youtube.com A weak base then removes a proton from the carbon atom bearing the new substituent, and the electrons from the C-H bond move to restore the aromatic π system. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center, displacing the halide. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex (the aryl group and the newly introduced group) couple and are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

The efficiency and success of these reactions are highly dependent on the choice of ligand, base, and solvent, which influence the stability and reactivity of the palladium intermediates. nih.gov

Precursor in the Synthesis of Heterocyclic Scaffolds

The reactivity of the ethanamine moiety, coupled with the electronic nature of the isopropoxyphenyl group, makes this compound a valuable starting material for creating diverse heterocyclic structures. Its primary amine group can readily participate in cyclization reactions with various electrophilic partners to form rings containing one or more nitrogen atoms.

Quinoxaline (B1680401) and Quinazoline (B50416) Derivatives

Quinoxaline and quinazoline frameworks are prevalent in pharmacologically active molecules. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While direct synthesis of quinoxalines using 2-(4-isopropoxyphenyl)ethanamine is not prominently documented in the provided search results, the general synthetic strategies for quinazolines offer a pathway for its application. For instance, quinazolines can be prepared through various methods, including the reaction of 2-aminobenzonitriles with orthoesters or the cyclization of 2-aminoaryl methanols with amides or nitriles. organic-chemistry.org The 2-(4-isopropoxyphenyl)ethanamine could potentially be modified to create a suitable precursor for these types of reactions, for example, by introducing an ortho-amino group on the phenyl ring.

General methods for quinazoline synthesis include:

Tandem Staudinger–Aza-Wittig–nucleophilic addition reactions. nih.gov

Microwave-assisted cyclization of acylamides with ammonium formate. organic-chemistry.org

Condensation of 2-aminobenzamides with various reagents. nih.gov

The synthesis of quinazoline derivatives has been achieved with high yields using various catalytic systems and reaction conditions, highlighting the adaptability of these synthetic routes. nih.govresearchgate.netekb.eg

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine core is a key feature in a range of compounds investigated for their biological activities. nih.govnih.goveurjchem.com The synthesis of this heterocyclic system typically involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. nih.govnih.govresearchgate.net For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to initiate the formation of the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov

While a direct reaction involving 2-(4-isopropoxyphenyl)ethanamine to form this specific scaffold is not explicitly detailed, its structural elements could be incorporated into either the pyrazole (B372694) or the pyrimidine (B1678525) portion of the final molecule through multi-step synthetic sequences. The versatility of pyrazolo[1,5-a]pyrimidine synthesis allows for the introduction of various substituents, making it a target for creating libraries of compounds for screening purposes. eurjchem.comresearchgate.net

Benzimidazole-Derived Structures (e.g., Isotonitazene Precursors)

The synthesis of benzimidazoles is a well-established area of organic chemistry, often accomplished through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. nih.govrsc.orgnih.govmdpi.comresearchgate.net The 2-(4-isopropoxyphenyl)ethanamine moiety is a known precursor in the synthesis of certain benzimidazole-derived structures, most notably isotonitazene and its analogues. unodc.orgjefferson.edufederalregister.gov

In the synthesis of these complex benzimidazoles, the 2-(4-isopropoxyphenyl)ethanamine is typically first acylated to form an amide with 4-nitrophenylacetic acid. The resulting intermediate then undergoes reductive cyclization with a substituted o-phenylenediamine to form the benzimidazole (B57391) core. The isopropoxybenzyl group from the ethanamine starting material becomes the 2-substituent of the benzimidazole ring.

The general reaction is as follows:

Reaction of 2-(4-isopropoxyphenyl)ethanamine with a suitable reagent to form an intermediate that can be coupled with a substituted o-phenylenediamine.

Condensation and cyclization to form the 5-nitro-benzimidazole ring system.

Further modification of the side chain as needed.

This pathway highlights the role of 2-(4-isopropoxyphenyl)ethanamine as a key building block for introducing the characteristic 2-(4-isopropoxybenzyl) group found in isotonitazene and related compounds. unodc.orgjefferson.edu The metabolite N-desethyl isotonitazene also contains this core structure, indicating the stability of the isopropoxybenzyl-benzimidazole linkage. unodc.orgfederalregister.govsos.state.tx.usdrugsandalcohol.ie

Other Nitrogen-Containing Heterocycles

The chemical reactivity of 2-(4-isopropoxyphenyl)ethanamine makes it a candidate for the synthesis of a broader range of nitrogen-containing heterocycles. The primary amine is a versatile functional group that can participate in various cyclization reactions. nih.govmdpi.com For example, it could react with β-ketoesters to form pyrimidinones (B12756618) or with other bifunctional reagents to yield diazepines or other larger heterocyclic systems. nih.gov Palladium-catalyzed aminoarylation reactions have emerged as a powerful tool for synthesizing nitrogen heterocycles like 2-(arylmethyl)pyrrolidines, a reaction type where a derivative of 2-(4-isopropoxyphenyl)ethanamine could potentially serve as the amine component. nih.gov

Role in Medicinal Chemistry Research and Drug Discovery Programs (Focus on Chemical Design)

The structural motifs present in 2-(4-isopropoxyphenyl)ethanamine are of significant interest in medicinal chemistry for the design of new therapeutic agents. The combination of a phenyl ring, an alkylamine side chain, and an isopropoxy group provides a scaffold that can be tailored to interact with various biological targets.

Design and Synthesis of Ligand Scaffolds for Receptor Studies

The design of ligands for specific receptors is a cornerstone of drug discovery. The 2-(4-isopropoxyphenyl)ethanamine structure is related to phenylisopropylamine, a class of compounds known to interact with various receptors, including serotonin (B10506) receptors. nih.gov The isopropoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn affects its binding affinity and functional activity at a given receptor.

In the design of novel ligands, the 2-(4-isopropoxyphenyl)ethanamine scaffold can be systematically modified to explore structure-activity relationships (SAR). For example, the amine can be functionalized, the substitution pattern on the phenyl ring can be altered, or the isopropoxy group can be replaced with other alkoxy groups to fine-tune the interaction with a receptor's binding pocket. nih.govnih.gov The synthesis of libraries of such analogues allows for the screening and identification of compounds with desired pharmacological profiles, such as agonists, antagonists, or allosteric modulators for G protein-coupled receptors (GPCRs) like the adenosine (B11128) A2A receptor or various nuclear receptors. nih.govnih.govfrontiersin.org

Construction of Topoisomerase II Poison Analogues

Topoisomerase II enzymes are critical targets in cancer chemotherapy. nih.govembopress.org These enzymes resolve DNA topological problems during cellular processes like replication and transcription. nih.govembopress.org Topoisomerase II poisons are a class of anticancer agents that function by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks in DNA and ultimately triggers cell death. nih.govnih.gov

While direct literature examples detailing the use of 2-(4-isopropoxyphenyl)ethanamine in the synthesis of topoisomerase II poisons are not extensively documented, the general synthetic strategies for this class of compounds provide a clear pathway for its incorporation. For instance, hybrid molecules merging pharmacophoric elements from known topoisomerase II blockers like etoposide (B1684455) and merbarone (B1676292) have been successfully synthesized. nih.gov These syntheses often rely on the availability of diverse amine building blocks to create a library of analogues for structure-activity relationship (SAR) studies.

Table 1: General Reaction for Amide Formation

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

|---|---|---|---|

| Carboxylic Acid Scaffold | 2-(4-Isopropoxyphenyl)ethanamine | Amide Coupling | N-(4-isopropoxyphenethyl) amide analogue |

This synthetic versatility allows for the systematic exploration of how the 4-isopropoxyphenyl group affects the biological activity of the resulting topoisomerase II poison analogue.

Synthesis of Inhibitors for Enzyme Targets (e.g., DPP-IV Analogues)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.comnih.gov Consequently, DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. nih.govresearchgate.netnih.gov The development of novel DPP-IV inhibitors is an active area of research, with a focus on creating molecules with high potency and selectivity. researchgate.netmdpi.com

The synthesis of DPP-IV inhibitors often involves the construction of molecules that can effectively fit into the active site of the enzyme. Many synthetic routes utilize amine-containing building blocks to introduce key pharmacophoric features. oatext.commdpi.com 2-(4-Isopropoxyphenyl)ethanamine, with its primary amine, is a suitable candidate for such synthetic strategies. It can be incorporated into various molecular scaffolds, such as those based on pyrazole, piperazine, or other heterocyclic systems, which are common in known DPP-IV inhibitors. nih.govmdpi.com

For example, a common synthetic step in the creation of DPP-IV inhibitors is the coupling of a carboxylic acid with an amine to form an amide linkage. mdpi.com The 4-isopropoxyphenethyl moiety introduced by using 2-(4-isopropoxyphenyl)ethanamine could interact with specific pockets within the DPP-IV active site, potentially enhancing binding affinity and selectivity. The lipophilic nature of the isopropoxy group can be particularly important for interactions with hydrophobic regions of the enzyme.

Table 2: Potential Synthetic Reactions for DPP-IV Inhibitor Analogues

| Reaction Type | Starting Material Example | Role of 2-(4-Isopropoxyphenyl)ethanamine |

|---|---|---|

| Amide Bond Formation | Heterocyclic carboxylic acid | Amine component |

| Reductive Amination | Aldehyde/Ketone-containing scaffold | Amine component for imine formation and subsequent reduction |

The structural diversity of DPP-IV inhibitors highlights the importance of having a wide array of building blocks available for synthesis. researchgate.net 2-(4-Isopropoxyphenyl)ethanamine contributes to this diversity, offering a unique combination of a reactive amine and a specific substituted aromatic ring.

Strategies for Developing Compounds with Specific Binding Motifs

The design of molecules with specific binding motifs is a cornerstone of modern drug discovery. This involves creating compounds that can selectively interact with a biological target, such as an enzyme or a receptor, to elicit a desired therapeutic effect. The chemical properties of 2-(4-isopropoxyphenyl)ethanamine make it a valuable tool in this endeavor.

The primary amine of 2-(4-isopropoxyphenyl)ethanamine is a key functional group that can participate in a wide range of chemical transformations. smolecule.com This allows for its incorporation into a variety of molecular architectures. Common reactions include:

N-Alkylation: To introduce the 4-isopropoxyphenethyl group onto a nitrogen-containing scaffold. smolecule.com

Amide and Sulfonamide Formation: To connect it to other molecular fragments via stable linkages. nih.govresearchgate.net

Reductive Amination: To form secondary or tertiary amines by reacting with aldehydes or ketones. researchgate.net

The isopropoxyphenyl group itself serves as a distinct binding motif. The isopropyl group provides a bulky, lipophilic feature that can engage in van der Waals interactions within a protein's binding pocket. The ether linkage and the phenyl ring can participate in hydrogen bonding and π-stacking interactions, respectively. By strategically placing this group within a larger molecule, medicinal chemists can fine-tune the compound's binding affinity and selectivity for its target.

The development of compounds targeting serotonergic receptors, for instance, has shown that modifications to the alkoxy substituent on a phenethylamine core can significantly impact receptor binding affinity. frontiersin.org While not directly about 2-(4-isopropoxyphenyl)ethanamine, this research underscores the principle that the nature of the alkoxy group is a critical determinant of pharmacological activity.

Use in Materials Science Research

The applications of 2-(4-isopropoxyphenyl)ethanamine are not limited to the life sciences. Its chemical reactivity also makes it a candidate for use in materials science, particularly in the development of polymers and functional materials.

Polymer Chemistry Applications

In polymer chemistry, primary amines are widely used as monomers or as modifying agents. The primary amine of 2-(4-isopropoxyphenyl)ethanamine can react with monomers containing functional groups like carboxylic acids, acyl chlorides, or epoxides to become incorporated into a polymer chain.

One potential application is in the synthesis of polyamides. The reaction of a diamine with a dicarboxylic acid is a fundamental process for creating polyamides, a class of polymers with a wide range of industrial applications. While 2-(4-isopropoxyphenyl)ethanamine is a monoamine, it could be used to create amide-containing polymers through other polymerization techniques or to functionalize existing polymers.

Another area of interest is in the formulation of epoxy resins. Amine hardeners are essential components in the curing of epoxy resins, forming a cross-linked thermoset material. mdpi.com These hardeners are typically polyamines. While 2-(4-isopropoxyphenyl)ethanamine has only one primary amine group, it could be used to modify the properties of an epoxy network or be derivatized to create a di- or polyamine hardener. The incorporation of the isopropoxyphenyl group could impart specific properties to the final material, such as increased hydrophobicity or altered thermal stability.

Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function. The unique chemical structure of 2-(4-isopropoxyphenyl)ethanamine makes it an interesting candidate for creating such materials.

The isopropoxyphenyl group can be exploited to tune the surface properties of materials. For example, by grafting molecules of 2-(4-isopropoxyphenyl)ethanamine onto a surface, its hydrophobicity can be modified. This could be useful in applications such as creating water-repellent coatings or modifying the interface between different materials.

Furthermore, the incorporation of bioactive moieties into polymer matrices is a strategy for developing materials with therapeutic or antimicrobial properties. researchgate.net Given the potential biological activities of phenethylamine derivatives, polymers functionalized with 2-(4-isopropoxyphenyl)ethanamine could be explored for applications in biomedical devices or drug delivery systems. The amine handle provides a convenient point of attachment for covalently linking the molecule to a polymer backbone.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Isopropoxyphenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the structure of 2-(4-Isopropoxyphenyl)ethanamine. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the various carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Isopropoxyphenyl)ethanamine is expected to show distinct signals corresponding to the protons of the isopropoxy group, the aromatic ring, and the ethylamine (B1201723) side chain. The aromatic protons typically appear as two doublets in the region of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethylamine protons would present as two triplets, one for the CH₂ group adjacent to the ring and one for the CH₂ group attached to the amine. The isopropoxy group would be identified by a septet for the CH proton and a doublet for the two equivalent methyl (CH₃) groups. docbrown.infoaist.go.jp

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom. rsc.orgbas.bg The spectrum would display characteristic peaks for the aromatic carbons, with the carbon attached to the oxygen of the isopropoxy group being significantly shifted downfield. The carbons of the ethylamine side chain and the isopropoxy group would also have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Isopropoxyphenyl)ethanamine

Predicted data based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H-a | -CH(CH₃)₂ | 4.5 - 4.7 | septet | - |

| H-b | -CH(CH ₃)₂ | ~1.3 | doublet | - |

| H-c / H-e | Aromatic | ~7.1 | doublet | - |

| H-d / H-f | Aromatic | ~6.8 | doublet | - |

| H-g | -CH ₂-Ar | ~2.7 | triplet | - |

| H-h | -CH ₂-NH₂ | ~2.9 | triplet | - |

| H-i | -NH₂ | 1.0 - 3.0 | broad singlet | - |

| C-1 | -C H(CH₃)₂ | ~70 | ||

| C-2 | -CH(C H₃)₂ | ~22 | ||

| C-3 | Aromatic C-O | ~157 | ||

| C-4 / C-8 | Aromatic C-H | ~128 | ||

| C-5 / C-7 | Aromatic C-H | ~116 | ||

| C-6 | Aromatic C-CH₂ | ~131 | ||

| C-9 | -C H₂-Ar | ~38 | ||

| C-10 | -C H₂-NH₂ | ~42 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. alfa-chemistry.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-(4-Isopropoxyphenyl)ethanamine, COSY would show cross-peaks between the septet of the isopropyl CH and the doublet of the isopropyl methyl groups. It would also show a correlation between the two triplets of the ethylamine side chain protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on their known proton assignments. For instance, the aromatic proton doublets would correlate to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include the proton of the isopropoxy CH group to the aromatic C-O carbon, and the benzylic protons (-CH₂-Ar) to the aromatic carbons, confirming the attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. alfa-chemistry.com A key expected correlation would be between the protons of the isopropyl CH and the adjacent aromatic proton, confirming the orientation of the isopropoxy group.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. For 2-(4-Isopropoxyphenyl)ethanamine (molecular formula C₁₁H₁₇NO, molecular weight 179.26), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of approximately 180.2. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation. A plausible fragmentation pathway involves the loss of the isopropoxy group or cleavage of the ethylamine side chain.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For the [M+H]⁺ ion of 2-(4-Isopropoxyphenyl)ethanamine, HRMS would provide an exact mass measurement (predicted: 180.1383), which can be compared to the theoretical exact mass calculated for the formula C₁₁H₁₈NO⁺. This serves as a powerful confirmation of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile compounds and distinguishing between isomers. While phenethylamines can be thermally labile, appropriate GC conditions can allow for their analysis. The electron ionization (EI) mass spectrum obtained from GC-MS typically shows extensive fragmentation. For 2-(4-Isopropoxyphenyl)ethanamine, the most characteristic fragmentation would be benzylic cleavage, resulting in a prominent fragment ion from the loss of the aminomethyl group (CH₂NH₂). This would lead to a strong signal at m/z 135, corresponding to the isopropoxyphenylmethyl cation.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of 2-(4-isopropoxyphenyl)ethanamine from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of phenethylamine (B48288) derivatives. nih.govnih.gov These methods offer high resolution and sensitivity for the separation and quantification of 2-(4-isopropoxyphenyl)ethanamine.

A typical analytical approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For 2-(4-isopropoxyphenyl)ethanamine, a C18 or C8 column would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an ion-pairing reagent may be necessary to achieve sharp, symmetrical peaks for the amine. researchgate.net

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. nih.gov A UPLC method for 2-(4-isopropoxyphenyl)ethanamine would follow similar principles to an HPLC method but with a much shorter run time, often under 15 minutes. nih.gov

Method validation is a critical aspect of developing a reliable HPLC or UPLC method. This involves demonstrating the method's linearity, precision, accuracy, specificity, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity.

Table 1: Representative HPLC/UPLC Method Parameters for Analysis of 2-(4-Isopropoxyphenyl)ethanamine

| Parameter | HPLC | UPLC |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) | Acetonitrile:Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm or MS/MS |

| Run Time | 15-20 min | < 10 min |

Preparative Chromatography Techniques

For the isolation and purification of larger quantities of 2-(4-isopropoxyphenyl)ethanamine, preparative chromatography is the method of choice. biocompare.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.

The goal of preparative chromatography is to isolate the target compound with a high degree of purity. The development of a preparative method often begins with an analytical-scale separation to optimize the mobile phase composition and stationary phase chemistry. This method is then scaled up to a preparative scale.

A common approach for the purification of a basic compound like 2-(4-isopropoxyphenyl)ethanamine would involve reversed-phase preparative HPLC. The collected fractions containing the purified compound are then typically evaporated to remove the mobile phase, yielding the pure substance.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

The IR spectrum of 2-(4-isopropoxyphenyl)ethanamine is expected to exhibit characteristic peaks for its primary amine, aromatic ring, and ether functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for 2-(4-Isopropoxyphenyl)ethanamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3400-3250 |

| N-H (primary amine) | Scissoring | 1650-1580 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-O (ether) | Asymmetric Stretch | 1260-1200 |

| C-N (amine) | Stretch | 1250-1020 |

| C-H (aliphatic) | Stretch | 2975-2850 |

The presence of a broad absorption in the 3400-3250 cm⁻¹ region would be indicative of the N-H stretching of the primary amine, while the peaks in the 1600-1450 cm⁻¹ range would confirm the presence of the aromatic ring. The strong absorption band around 1240 cm⁻¹ would be characteristic of the aryl-alkyl ether linkage.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

For 2-(4-isopropoxyphenyl)ethanamine, Raman spectroscopy would be sensitive to the vibrations of the aromatic ring and the C-C backbone. It can also be a powerful tool for studying polymorphism, which is the ability of a solid compound to exist in more than one crystal form. Different polymorphs of a compound will produce distinct Raman spectra due to differences in their crystal lattice vibrations. nih.gov

Table 3: Expected Raman Shifts for Key Functional Groups in 2-(4-Isopropoxyphenyl)ethanamine

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| C=C (aromatic) | Ring Breathing | ~1600 |

| C-H (aromatic) | In-plane Bending | 1000-1300 |

| C-C (aliphatic) | Stretch | 800-1200 |

| C-O-C (ether) | Symmetric Stretch | ~900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a model of the electron density, from which the atomic positions can be determined.

If a suitable single crystal of 2-(4-isopropoxyphenyl)ethanamine or its salt (e.g., hydrochloride) could be grown, X-ray crystallography would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the isopropoxyphenyl and ethanamine moieties.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice.

As of the latest literature search, there is no publicly available crystal structure for 2-(4-isopropoxyphenyl)ethanamine. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing fundamental insights into its solid-state properties.

Computational and Theoretical Chemistry Studies of 2 4 Isopropoxyphenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, rooted in quantum mechanics, can provide precise insights into electron distribution, molecular orbital energies, and reactivity.

Electronic Structure and Reactivity Predictions

The electronic structure of 2-(4-isopropoxyphenyl)ethanamine would be investigated using methods like Density Functional Theory (DFT) or ab initio calculations. Such studies would elucidate the distribution of electron density, identifying regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of positive (electron-poor) and negative (electron-rich) regions, which are key to understanding intermolecular interactions and reaction sites. For 2-(4-isopropoxyphenyl)ethanamine, the nitrogen atom of the amine group is expected to be a region of negative potential, while the hydrogen atoms of the amine and the aromatic ring would exhibit positive potential.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would provide a quantitative measure of the electron distribution and help in understanding the molecule's polarity and electrostatic interactions.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable bonds—specifically the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the isopropoxy group—2-(4-isopropoxyphenyl)ethanamine can exist in multiple conformations. A conformational analysis would be essential to identify the most stable three-dimensional structures.

This analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. The results would be plotted on a potential energy surface (PES), or energy landscape, to visualize the various conformers (local minima) and the energy barriers (transition states) that separate them. The global minimum on this landscape represents the most stable and, therefore, the most populated conformation of the molecule under given conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights from static quantum chemical calculations to dynamic systems, providing a view of how the molecule behaves over time and interacts with its environment.

Molecular Dynamics Simulations for Conformational Sampling